molecular formula C21H24ClN5O4 B2531410 3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-03-0

3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2531410
CAS RN: 919010-03-0
M. Wt: 445.9
InChI Key: NIXCMFFKLHGIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24ClN5O4 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

One aspect of scientific research on this compound involves its synthesis and evaluation for antiviral activity. The synthesis involves complex chemical processes, including the condensation of specific precursors, ring annulation, and glycosylation, to produce analogues with potential antiviral properties. Studies have tested these compounds against various viruses, finding moderate activity in some cases at nontoxic dosage levels (Kim et al., 1978).

Interaction with Thymidine Kinase

Research has also focused on the interaction of analogues of this compound with herpes simplex virus thymidine kinase (HSV1 TK). Advanced techniques like transferred NOE experiments and molecular dynamics simulations have been used to elucidate the conformational preferences of the compound when bound to the enzyme. This provides insights into the potential therapeutic applications of the compound by understanding its interaction mechanisms at the molecular level (Czaplicki et al., 1996).

Development of Antagonists

Further research has explored the development of potent and selective A(3) adenosine receptor antagonists based on the imidazo[2,1-f]purine structure. Through structure-activity relationship (SAR) studies, researchers have investigated the effect of various substitutions on the core structure to enhance both the potency and hydrophilicity of the molecules. Docking and 3D-QSAR studies have contributed to understanding the binding disposition of these compounds, aiding in the design of more effective receptor antagonists (Baraldi et al., 2008).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-13-14(2)27-17-18(23-20(27)25(13)8-10-31-11-9-28)24(3)21(30)26(19(17)29)12-15-6-4-5-7-16(15)22/h4-7,28H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCMFFKLHGIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.